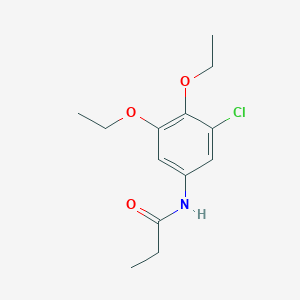![molecular formula C26H14Cl2O6 B14359144 Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate CAS No. 96123-42-1](/img/structure/B14359144.png)
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to a naphthalene-2,6-dicarboxylate core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate typically involves the reaction of naphthalene-2,6-dicarboxylic acid with 4-(chlorocarbonyl)phenyl derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the naphthalene core .
Wissenschaftliche Forschungsanwendungen
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism by which Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorocarbonyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-chlorophenyl) naphthalene-2,6-dicarboxylate
- Bis(4-methoxycarbonyl)phenyl naphthalene-2,6-dicarboxylate
Uniqueness
Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate is unique due to the presence of chlorocarbonyl groups, which confer distinct reactivity and functional properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
96123-42-1 |
|---|---|
Molekularformel |
C26H14Cl2O6 |
Molekulargewicht |
493.3 g/mol |
IUPAC-Name |
bis(4-carbonochloridoylphenyl) naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C26H14Cl2O6/c27-23(29)15-5-9-21(10-6-15)33-25(31)19-3-1-17-13-20(4-2-18(17)14-19)26(32)34-22-11-7-16(8-12-22)24(28)30/h1-14H |
InChI-Schlüssel |
HJDRSUNTMRAEFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4=CC=C(C=C4)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)

![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)

![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
